Mephenesin

概要

説明

メフェネシンは、筋肉の硬直や痙攣を緩和する効果で知られる中枢作用型筋弛緩薬です。 1950年代に初めて導入され、ストリキニー中毒の解毒剤など、さまざまな医療分野で使用されてきました 。 この化合物の化学式はC10H14O3であり、国際一般名(INN)はミァネシンとしても知られています .

製造方法

合成経路と反応条件

メフェネシンはいくつかの方法で合成できますが、その1つには、2-メチルフェノール(o-クレゾール)とエピクロロヒドリンを、水酸化ナトリウムなどの塩基の存在下で反応させる方法があります。 この反応により、3-(2-メチルフェノキシ)プロパン-1,2-ジオールが生成され、これがメフェネシンの化学構造です .

工業的製造方法

工業的な環境では、メフェネシンの製造は通常、大規模な化学反応器で行われ、反応条件は、高収率と高純度を確保するために厳密に制御されます。 このプロセスには、蒸留や結晶化などの最終製品を精製する工程が含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions

Mephenesin can be synthesized through several methods, one of which involves the reaction of 2-methylphenol (o-cresol) with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction produces 3-(2-methylphenoxy)propane-1,2-diol, which is the chemical structure of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

化学反応の分析

反応の種類

メフェネシンは、次のようなさまざまな化学反応を起こします。

酸化: メフェネシンは酸化されて、対応するキノンまたは他の酸化された誘導体を生成する可能性があります。

還元: 還元反応により、メフェネシンはより単純なアルコールまたは炭化水素に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりキノンが生成される可能性があり、還元によりより単純なアルコールが生成される可能性があります .

科学研究への応用

化学

化学分野では、メフェネシンは、グリセリルエーテルとその反応の挙動を調べるためのモデル化合物として使用されます。 これは、類似の化合物の反応性と安定性を理解するための参照として役立ちます .

生物学

生物学的には、メフェネシンは、中枢神経系への影響について研究されています。 これは、筋弛緩メカニズムと、生物学的システムにおけるグリセリルエーテルの役割を理解するための研究に使用されています .

医学

医学的には、メフェネシンは、パーキンソン病や多発性硬化症などの疾患における筋肉の痙縮の治療に使用されてきました。 筋弛緩薬として作用する能力により、臨床環境で価値のあるものとなっています .

産業

科学的研究の応用

Pharmacological Applications

1. Muscle Spasticity Treatment

Mephenesin is mainly indicated for the treatment of muscle spasticity associated with conditions such as Parkinson's disease and multiple sclerosis. Its mechanism involves reducing neuronal excitability, which leads to decreased action potentials to muscle fibers, ultimately alleviating spasticity .

2. Tetanus Management

Recent studies have highlighted this compound's effectiveness in managing tetanus symptoms. A case series documented successful outcomes in patients treated with oral doses of this compound combined with phenobarbital sodium, demonstrating its potential as a therapeutic agent in severe muscle spasms caused by tetanus .

3. Strychnine Poisoning Antidote

this compound has been reported as an antidote for strychnine poisoning due to its central nervous system depressant effects, which can counteract the hyperexcitability induced by strychnine .

Case Study 1: Tetanus Treatment

In a notable case series involving three patients treated for tetanus with oral this compound, significant improvements were observed in controlling muscle spasms. The treatment was well-tolerated and resulted in reduced spasticity without severe adverse effects .

Case Study 2: Muscle Spasm Relief

A study conducted on animal models demonstrated that this compound effectively abolished polysynaptic reflex contractions in skeletal muscles, further validating its role as a muscle relaxant .

Toxicity and Side Effects

While this compound has therapeutic benefits, it is associated with several side effects, including respiratory depression and hemolysis at high concentrations. Its low therapeutic index necessitates careful monitoring when used clinically .

Comparative Applications

A comparative analysis of this compound with other muscle relaxants like methocarbamol suggests that while both exhibit similar efficacy in reducing muscle spasms, this compound may have a more pronounced effect on the spinal cord than the brain, leading to greater risks of respiratory depression when combined with other depressants like alcohol .

Data Summary Table

作用機序

メフェネシンは、神経細胞の興奮性を低下させることによって効果を発揮し、筋肉繊維の活動電位を減少させます。 これにより、筋肉が弛緩し、痙縮が軽減されます。 正確な分子標的はまだ完全には解明されていませんが、神経細胞のナトリウムイオンとカルシウムイオンの両方への内向きの電流を遮断することが知られています .

類似の化合物との比較

類似の化合物

メトカルバモール: もう1つの中枢作用型筋弛緩薬であるメトカルバモールは、吸収が良く、臨床で使用されているメフェネシンに取って代わっています.

クロルフェネシン: 構造と機能が似ており、クロルフェネシンは、筋弛緩薬としての特性で使用されています.

グアイフェネシン: 去痰薬として知られているグアイフェネシンは、メフェネシンとも構造的に類似しています.

独自性

メフェネシンは、作用発現が早く、効果時間が短いことが特徴です。 治療指数が低く、臨床用量で著しい呼吸抑制を引き起こす可能性があるため、その誘導体と比較して好ましくありません .

類似化合物との比較

Similar Compounds

Methocarbamol: Another centrally acting muscle relaxant, methocarbamol is better absorbed and has largely replaced mephenesin in clinical use.

Chlorphenesin: Similar in structure and function, chlorphenesin is used for its muscle relaxant properties.

Guaifenesin: Known for its expectorant properties, guaifenesin also shares structural similarities with this compound.

Uniqueness

This compound is unique in its rapid onset of action and short duration of effect. it has a low therapeutic index and can cause significant respiratory depression at clinical doses, making it less favorable compared to its derivatives .

生物活性

Mephenesin, a centrally acting muscle relaxant, is primarily known for its muscle-relaxing properties and its use as an antidote for strychnine poisoning. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, case studies, and relevant research findings.

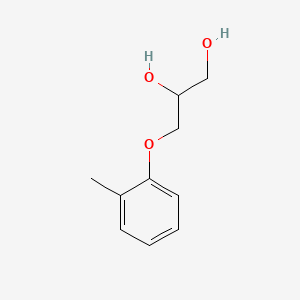

- Chemical Structure : this compound is chemically identified as 3-(2-methylphenoxy)propane-1,2-diol with the molecular formula and a purity of 98% .

- Mechanism : this compound acts primarily on spinal interneurons, inhibiting polysynaptic reflex contractions while leaving monosynaptic knee-jerk reflexes largely unaffected. This selective action contributes to its muscle relaxant properties .

Pharmacological Effects

This compound exhibits several pharmacological activities:

- Muscle Relaxation : It effectively reduces muscle tone by interfering with the transmission of nerve impulses at the spinal cord level. Studies have shown that this compound prolongs the mean refractory period in stimulated skeletal muscle, indicating a direct action on muscle fibers .

- Anticonvulsant Activity : Research indicates that this compound may possess anticonvulsant properties, which could be beneficial in specific clinical scenarios .

- Local Anesthetic Properties : In vitro studies suggest that this compound has local anesthetic effects; however, these effects are less pronounced in vivo .

Safety and Toxicity

Despite its therapeutic benefits, this compound presents significant safety concerns:

- Toxicity : this compound has a narrow therapeutic index, leading to pronounced respiratory depression at clinical doses. Its combination with alcohol or other depressants can be particularly dangerous .

- Case Studies of Intoxication : A notable case involved a 48-year-old woman who succumbed to acute this compound intoxication. Toxicological analysis revealed a blood concentration significantly higher than therapeutic levels, leading to bronchial inhalation syndrome as the cause of death .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Host–Guest Inclusion Complex : A study investigated this compound's encapsulation within α-cyclodextrin, enhancing its thermal stability and potentially modifying its pharmacokinetic profile. This complex formation was characterized using techniques such as NMR and FT-IR spectroscopy .

- Peripheral Actions : Research documented that this compound affects both directly and indirectly stimulated skeletal muscles, with varying impacts on different types of stimulation. This highlights its complex interaction with neuromuscular transmission pathways .

- Abuse Potential : There has been an observed increase in cases of this compound abuse in certain populations, raising concerns about dependency and misuse .

Summary Table of Biological Activities

特性

IUPAC Name |

3-(2-methylphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDYCNIAQWPBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023254 | |

| Record name | Mephenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble | |

| Record name | Mephenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The exact mechanism of action of mephenesin is not known. It has been observed to block both inward sodium and inward calcium currents in neurons. It has a physiological effect which opposes that of strychnine. | |

| Record name | Mephenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59-47-2 | |

| Record name | (±)-Mephenesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephenesin [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mephenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mephenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mephenesin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B8PIR2954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。